molecular formula C11H17N3O B13176235 N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide

N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide

Cat. No.: B13176235
M. Wt: 207.27 g/mol
InChI Key: GZPOELWUWAUAJL-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2-methylcyclohexyl group attached to the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production of this compound often involves the use of 2,3,4,5,6-pentafluoro-benzamide as a raw material. The process includes adding N-(2-methylcyclohexyl) and pentafluoro-benzamide into a reactor, followed by the addition of a catalyst. The reaction is carried out under specific conditions, and after completion, the product is purified .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methylcyclohexylamine
  • N-ethylcyclohexylamine
  • N-isopropylcyclohexylamine

Uniqueness

N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide is unique due to its specific substitution pattern on the imidazole ring and the presence of the 2-methylcyclohexyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2-methylcyclohexyl)imidazole-1-carboxamide

InChI

InChI=1S/C11H17N3O/c1-9-4-2-3-5-10(9)13-11(15)14-7-6-12-8-14/h6-10H,2-5H2,1H3,(H,13,15)

InChI Key

GZPOELWUWAUAJL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)N2C=CN=C2

Origin of Product

United States

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